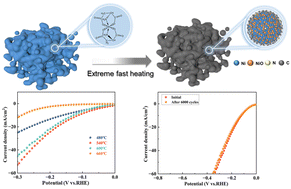Ni/NiO@NC as a highly efficient and durable HER electrocatalyst derived from nickel(ii) complexes: importance of polydentate amino-acid ligands†
Nanoscale Pub Date: 2023-12-05 DOI: 10.1039/D3NR04768G
Abstract
Research on Ni/NiO electrocatalysts has advanced significantly, but the main obstacles to their use and commercialization remain their relatively ordinary activity and stability. In this paper, a chelating structure based on the coordination of multidentate ligands and Ni(II) is proposed to limit the growth of Ni and Ni oxide grains. These features reduce the particle size of Ni/NiO, increase particle dispersion, and maintain the high activity and stability of the catalyst. Aspartic acid, as a polydentate ligand, could coordinate with Ni2+ to form structurally stable chelate rings. The latter can limit grain growth, but also coat the active core with thin carbon layers after calcination to further achieve the confinement and protection of nanoparticles. The hydrogen evolution overpotential of prepared nitrogen-doped graphitized carbon shells (Ni/NiO@NC) nanoparticles was 100 mV (vs. RHE) when the current density was 10 mA cm−2 in 1 M KOH. The hydrogen evolution overpotential increased by only 4 mV after 6000 continuous cyclic-voltammetry scans. Moreover, when coated on different conductive substrates, the overpotential of this catalyst dropped to 34.6 mV (vs. RHE) at a current density of 10 mV cm−2. The lowest overpotential of the composite was only 194.9 mV at a current density of 100 mA cm−2, which is comparable with that of noble metal-based electrocatalysts. This work provides a plausible method for designing high-performance electrocatalysts of small size.


Recommended Literature
- [1] Stochastic vs. deterministic magnetic coding in designed cylindrical nanowires for 3D magnetic networks†
- [2] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [3] Preparation and evaluation of silica-based N-octylimidazolium stationary phases for HPLC
- [4] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
- [5] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡
- [6] Mechanical behaviour and formation process of silkworm silk gut
- [7] Unrolling the hydrogen bond properties of C–H···O interactions
- [8] Molecular design of new organic sensitizers based on thieno[1,4]benzothiazine for dye-sensitized solar cells†
- [9] Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†
- [10] Synthesis and photophysical properties of multimetallic gold/zinc complexes of (P,N,N,N,P) and (P,N,N) ligands†

Journal Name:Nanoscale
Research Products
-
CAS no.: 118290-05-4
-
CAS no.: 14517-44-3
-
CAS no.: 197794-83-5









